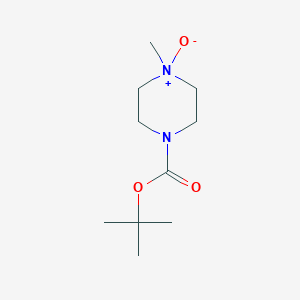

4-Boc-1-methylpiperazine 1-Oxide

Description

Significance of Piperazine (B1678402) Derivatives in Advanced Synthetic Design

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous structural feature in a vast array of biologically active compounds. researchgate.netnih.gov Its prevalence in medicinal chemistry is due to its ability to serve as a versatile scaffold, allowing for the introduction of various substituents at its two nitrogen atoms, which can significantly influence the pharmacological properties of the resulting molecule. bohrium.comwisdomlib.org Piperazine derivatives are known to exhibit a wide range of therapeutic activities, including antipsychotic, antidepressant, anxiolytic, anticancer, and antihistamine effects. researchgate.netnih.govnih.gov

The unique structural characteristics of the piperazine ring, such as its relative rigidity and the presence of two polar nitrogen atoms, often lead to improved pharmacokinetic properties, including enhanced aqueous solubility and oral bioavailability. nih.govbohrium.com In advanced synthetic design, the piperazine moiety is frequently employed as a key building block for the construction of complex molecular architectures. Its ability to be selectively functionalized at either one or both nitrogen atoms makes it an invaluable tool for creating libraries of compounds for drug discovery and for optimizing lead compounds to improve their potency and selectivity. researchgate.net

The Role of N-Oxide Functionalities in Organic Synthesis

The N-oxide functionality, characterized by a dative bond between a nitrogen atom and an oxygen atom, imparts unique chemical properties to the parent amine. nih.gov Amine N-oxides are highly polar molecules with excellent water solubility. wikipedia.org In organic synthesis, N-oxides serve multiple roles. They can act as mild and selective oxidizing agents, often in conjunction with metal catalysts, for a variety of transformations. researchgate.netalfa-chemistry.com

Furthermore, the N-oxide group can function as a directing group in C-H functionalization reactions, enabling the selective introduction of functional groups at positions that would otherwise be unreactive. rsc.orgacs.org The electronic nature of the N-oxide can also modify the reactivity of the heterocyclic ring to which it is attached, making it susceptible to different types of chemical transformations compared to the parent amine. thieme-connect.de For instance, the presence of an N-oxide can activate adjacent positions for nucleophilic attack. The N-oxide functionality can also be used to modulate the steric environment around the nitrogen atom, influencing the stereochemical outcome of reactions.

Strategic Application of Boc Protecting Groups in Amine Chemistry

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. wikipedia.orgjk-sci.com Its popularity stems from its ease of introduction, its stability under a wide range of reaction conditions (including basic, nucleophilic, and reductive environments), and its straightforward removal under acidic conditions. fishersci.co.ukchemistrysteps.com The Boc group is typically introduced by treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.com

The strategic use of the Boc group allows for the selective protection of one amine functionality in a molecule containing multiple reactive sites, thereby enabling the desired chemical transformations to be carried out on other parts of the molecule without affecting the protected amine. organic-chemistry.org The deprotection of the Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which protonate the carbamate and lead to the release of the free amine, carbon dioxide, and tert-butyl cation. wikipedia.orgchemistrysteps.com This reliable and selective protection-deprotection strategy is a cornerstone of modern peptide synthesis and is also extensively used in the synthesis of complex natural products and pharmaceuticals. researchgate.net

Contextualizing 4-Boc-1-methylpiperazine 1-Oxide within Heterocyclic Compound Research

Heterocyclic compounds are of immense importance in drug discovery and development, with a significant percentage of all biologically active molecules containing at least one heterocyclic ring. nih.gov These compounds provide a vast chemical space for the design of novel therapeutic agents due to their diverse structures and electronic properties. mdpi.commdpi.com The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into cyclic structures allows for fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its biological activity and pharmacokinetic profile. nih.gov

This compound fits within the broader context of research focused on the development of novel heterocyclic scaffolds for drug discovery and as versatile building blocks in organic synthesis. jmchemsci.commdpi.comnih.gov The combination of the piperazine core, the N-oxide functionality, and the Boc protecting group in a single molecule presents a unique platform for the synthesis of more complex and functionally diverse piperazine derivatives. The presence of the N-oxide could be exploited for directed functionalization of the piperazine ring, while the Boc group allows for subsequent elaboration at the 4-position nitrogen.

Research Scope and Objectives for this compound Studies

Given the novelty of this compound, dedicated research studies would likely focus on several key areas to fully elucidate its chemical properties and synthetic utility. The primary objectives of such research would be to:

Develop Efficient Synthetic Routes: A fundamental objective would be to establish a reliable and scalable synthesis of this compound. This would involve investigating different oxidation methods for the selective formation of the N-oxide in the presence of the Boc-protected amine.

Characterize Physicochemical Properties: Thorough characterization of the compound's physical and chemical properties, including its stability, solubility, and spectroscopic data, would be essential for its application in synthesis.

Explore Reactivity and Synthetic Applications: A major focus would be to investigate the reactivity of the N-oxide functionality. This could include its use as an internal oxidant or as a directing group for the functionalization of the piperazine ring. The subsequent deprotection of the Boc group and further derivatization would also be explored to demonstrate its utility as a synthetic intermediate.

Investigate Potential Biological Activity: Given the prevalence of piperazine derivatives in pharmaceuticals, preliminary screening of this compound and its derivatives for various biological activities could be a long-term objective. This would help to identify potential therapeutic applications for this novel class of compounds.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₀H₂₀N₂O₃ |

| Molecular Weight | 216.28 g/mol |

| XLogP3 | -0.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Formal Charge | 0 |

| Topological Polar Surface Area | 45.1 Ų |

Note: These properties are computationally predicted and have not been experimentally verified.

Table 2: Properties of Structurally Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-Boc-piperazine | 57260-71-6 | C₉H₁₈N₂O₂ | 186.25 | 43-47 chemicalbook.comsigmaaldrich.com |

| 1-Methylpiperazine (B117243) | 109-01-3 | C₅H₁₂N₂ | 100.16 | -6 |

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2O3 |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

tert-butyl 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)11-5-7-12(4,14)8-6-11/h5-8H2,1-4H3 |

InChI Key |

QBGUEJRWLZECIL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC[N+](CC1)(C)[O-] |

Origin of Product |

United States |

Mechanistic Studies of Reactions Involving 4 Boc 1 Methylpiperazine 1 Oxide

Reaction Kinetics and Thermodynamics of N-Oxidation

The formation of 4-Boc-1-methylpiperazine 1-Oxide from its parent tertiary amine, 4-Boc-1-methylpiperazine, is an oxidation reaction, typically achieved using common oxidants such as hydrogen peroxide or peroxy acids. The kinetics and thermodynamics of this N-oxidation process are influenced by several factors, including the nature and amount of the oxidant, as well as the reaction conditions.

Influence of Oxidant Stoichiometry and Reaction Conditions

The rate of N-oxidation of piperazine (B1678402) derivatives is dependent on the concentrations of both the amine and the oxidizing agent. Kinetic studies on the oxidation of piperazine, 1-methylpiperazine (B117243), and 1-ethylpiperazine (B41427) by bromamine-T in an acidic medium have shown that the reaction is first-order with respect to both the oxidant and the piperazine substrate. scirp.orgresearchgate.net An inverse fractional-order dependence on the concentration of H+ ions was also observed, suggesting that the unprotonated amine is the reactive species. scirp.orgresearchgate.net

For the N-oxidation of 4-Boc-1-methylpiperazine, a similar first-order dependence on the concentrations of the amine and the oxidant is expected. The stoichiometry is typically a 1:1 molar ratio for the formation of the mono-N-oxide. scirp.org The presence of the electron-withdrawing Boc (tert-butoxycarbonyl) group at the N-4 position is expected to decrease the nucleophilicity of the N-1 nitrogen, thereby reducing the rate of N-oxidation compared to unsubstituted 1-methylpiperazine. This is consistent with the observed negative Hammett ρ value of -0.5 for the oxidation of substituted piperazines, indicating that electron-donating groups accelerate the reaction by stabilizing the transition state. scirp.orgresearchgate.net

The reaction conditions, such as solvent and temperature, also play a crucial role. The oxidation is generally carried out in a suitable solvent that can dissolve both the amine and the oxidant. The temperature dependence of the reaction rate allows for the determination of activation parameters. For the oxidation of piperazines by bromamine-T, activation parameters have been evaluated, and the isokinetic relationship suggests that enthalpy factors are dominant in controlling the reaction rate. scirp.orgresearchgate.net

Table 1: Effect of Reactant Concentrations on the Rate of Oxidation of Piperazines by Bromamine-T at 303 K Data extrapolated from studies on related piperazine derivatives.

| [Piperazine Derivative] (mol·dm⁻³) | [Bromamine-T] (mol·dm⁻³) | pH | Pseudo-first-order rate constant (k') (s⁻¹) |

|---|---|---|---|

| 0.01 | 0.0005 | 4.0 | Varies with derivative |

| 0.02 | 0.0005 | 4.0 | Increases with concentration |

| 0.01 | 0.001 | 4.0 | Increases with concentration |

Table 2: Activation Parameters for the Oxidation of Piperazines by Bromamine-T Data from studies on related piperazine derivatives.

| Piperazine Derivative | ΔH‡ (kJ·mol⁻¹) | ΔS‡ (J·K⁻¹·mol⁻¹) | ΔG‡ (kJ·mol⁻¹) |

|---|---|---|---|

| Piperazine | 48.2 | -115 | 83.7 |

| 1-Methylpiperazine | 43.1 | -133 | 84.1 |

| 1-Ethylpiperazine | 38.9 | -146 | 83.7 |

Kinetic Isotope Effects in N-Oxide Formation

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by probing changes in bonding at the transition state. nih.gov In the N-oxidation of tertiary amines, both deuterium (B1214612) and nitrogen KIEs can provide valuable information. For the oxidation of amines catalyzed by flavoproteins, inverse nitrogen KIEs (¹⁵N KIE < 1) of around 0.992-0.996 have been reported, which are consistent with a mechanism involving hydride transfer from the neutral amine where bonding to the nitrogen atom is increased in the transition state. acs.org

In the context of 4-Boc-1-methylpiperazine N-oxide formation, a primary deuterium KIE would be expected if C-H bond cleavage adjacent to the nitrogen were involved in the rate-determining step, as in N-dealkylation. nih.gov However, for N-oxygenation, the primary event is the formation of an N-O bond. Theoretical studies on the oxidation of tertiary amines by cytochrome P450 have shown that the KIE can be a sensitive probe of the spin state of the reactive species. nih.gov For the N-oxidation of 4-Boc-1-methylpiperazine, a small normal or inverse ¹⁵N KIE would be anticipated, reflecting the changes in bonding at the nitrogen atom during the nucleophilic attack on the oxidant. A significant primary deuterium KIE would not be expected for the N-oxidation itself, but could be observed in competing N-dealkylation pathways.

Mechanistic Pathways of N-Oxide Rearrangements

This compound, as a tertiary amine N-oxide, can undergo characteristic rearrangement reactions, most notably the Polonovski-type rearrangement and the Cope elimination.

Polonovski-Type Rearrangements

The Polonovski reaction involves the treatment of a tertiary amine N-oxide with an acylating agent, such as acetic anhydride (B1165640), leading to the formation of an enamine or an iminium ion, which can be subsequently hydrolyzed to an aldehyde or ketone and a secondary amine. For this compound, a Polonovski-type rearrangement would likely proceed via the formation of an O-acyl intermediate. Subsequent abstraction of a proton from a carbon adjacent to the N-oxide nitrogen would lead to the elimination of the acyloxy group and the formation of a piperazinium ion. The presence of the Boc group and the methyl group will influence the regioselectivity of the proton abstraction.

Cope Elimination Mechanisms

The Cope elimination is an intramolecular thermal syn-elimination reaction of tertiary amine N-oxides that contain at least one β-hydrogen atom. organic-chemistry.orgwikipedia.orgorgoreview.commasterorganicchemistry.comlibretexts.org This reaction proceeds through a five-membered cyclic transition state, leading to the formation of an alkene and a hydroxylamine. wikipedia.orgmasterorganicchemistry.com For this compound, a Cope elimination would require the abstraction of a proton from a carbon atom β to the N-oxide nitrogen. The stereochemistry of the elimination is strictly syn-periplanar, meaning the β-hydrogen and the N-oxide group must be in a syn-coplanar arrangement in the transition state. orgoreview.commasterorganicchemistry.com

The regioselectivity of the Cope elimination is generally governed by steric factors, with the abstraction of a proton from the least hindered β-carbon being favored (Hofmann-like regioselectivity). organic-chemistry.org In the case of this compound, there are two sets of β-protons: those on the methyl group and those on the piperazine ring at the C2 and C6 positions. The Cope elimination could therefore potentially lead to the formation of N-Boc-1-hydroxymethylpiperazine and formaldehyde (B43269) (from elimination of the methyl group) or a substituted dihydropyrazine (B8608421) derivative (from elimination involving the ring protons). The presence of the bulky Boc group may influence the conformational preferences of the piperazine ring and thus affect the feasibility of achieving the required syn-periplanar transition state for elimination involving the ring protons.

Deoxygenation Mechanisms of this compound

The deoxygenation of tertiary amine N-oxides to their corresponding tertiary amines is a common transformation that can be achieved using a variety of reducing agents. The mechanism of deoxygenation depends on the nature of the reducing agent.

For this compound, several deoxygenation methods can be considered:

With Trivalent Phosphorus Compounds: Reagents like triphenylphosphine (B44618) (PPh₃) are effective for deoxygenating N-oxides. The mechanism involves the nucleophilic attack of the N-oxide oxygen onto the phosphorus atom, followed by the formation of a phosphine (B1218219) oxide and the tertiary amine.

With Sulfur-Based Reagents: Carbon disulfide has been shown to reduce tertiary amine N-oxides. oup.com The proposed mechanism involves the initial nucleophilic attack of the N-oxide oxygen on the carbon of CS₂, followed by a rate-determining N-O bond cleavage. oup.com Sulfoxides, in the presence of acid, can also deoxygenate tertiary amine N-oxides through the formation of a coordination complex. dtic.mil

With Silanes: Phenylsilane has been reported as an effective reagent for the deoxygenation of aliphatic amine N-oxides under metal-free conditions. nih.gov The mechanism is believed to involve the transfer of a hydride from the silane (B1218182) to the N-oxide, likely facilitated by the formation of an intermediate complex.

With Boronic Acids: Phenylboronic acid has been used for the deoxygenation of various amine N-oxides. researchgate.net The proposed mechanism involves the interaction of the N-oxide oxygen with the boron atom, facilitating the cleavage of the N-O bond.

The presence of the electron-withdrawing Boc group in this compound may influence the rate of deoxygenation by affecting the electron density on the N-oxide oxygen and the stability of the N-O bond.

Reductive Cleavage Strategies

Reductive cleavage of the N-O bond is a common transformation for N-oxides, converting them back to the corresponding tertiary amines. Various reagents and methodologies have been developed for the deoxygenation of N-oxides, many of which are applicable to this compound. These methods often involve metal catalysts or metal-free conditions. researchgate.net

Common strategies for the deoxygenation of N-oxides include:

Catalytic Hydrogenation: This method employs catalysts like palladium on carbon (Pd/C) with a hydrogen source.

Metal-Based Reagents: Systems like In/aq. NH4Cl in methanol (B129727) have proven effective. researchgate.net

Phosphorus-Based Reagents: Reagents such as triarylphosphines can efficiently abstract the oxygen atom from the N-oxide.

Sustainable Methods: Recent advancements focus on environmentally friendly approaches, such as using iodide as a catalyst regenerated by formic acid. rsc.orgrsc.org This system has shown high efficiency and selectivity for a variety of heterocyclic N-oxides and tertiary amines. rsc.org

The choice of reducing agent can be critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. For instance, phenylboronic acid has been reported as a mild and economical reagent for the deoxygenation of various N-oxides, tolerating functional groups like ketones, amides, esters, and nitro groups. researchgate.net

Thermolytic Deoxygenation Processes

Thermolytic deoxygenation involves the removal of the oxygen atom from the N-oxide group through the application of heat. The thermal stability of the Boc protecting group, which generally decomposes at temperatures above 150°C, must be considered in this context. acs.org The thermal decomposition of pyridine (B92270) N-oxide complexes with transition metals has been studied, revealing that some complexes lose their ligand to form stable phases at lower ligand content upon controlled heating. rsc.org While specific studies on the thermolytic deoxygenation of this compound are not extensively documented, the general principles of N-oxide decomposition suggest that at sufficiently high temperatures, the N-O bond can cleave, leading to the formation of the corresponding tertiary amine, 4-Boc-1-methylpiperazine.

Stability and Degradation Pathways of this compound under Various Conditions

The stability of this compound is a critical factor in its synthesis, storage, and application. Its degradation can be influenced by factors such as pH, temperature, and light.

Acid-Base Stability Profiles

The Boc protecting group is known to be labile under acidic conditions. organic-chemistry.org The cleavage of tert-butyl carbamates occurs under anhydrous acidic conditions, generating a tert-butyl cation. organic-chemistry.org Therefore, this compound is expected to be unstable in strong acidic media, leading to the removal of the Boc group and formation of 1-methylpiperazine 1-oxide.

Conversely, the Boc group is generally stable towards most nucleophiles and bases, allowing for orthogonal protection strategies. organic-chemistry.org The N-oxide functionality itself is relatively stable under basic conditions. The pKa of the N-oxide is estimated to be around 8.5.

Thermal and Photochemical Degradation Studies

Thermal Degradation: The thermal stability of piperazine and its derivatives has been investigated, particularly in the context of carbon dioxide capture. Aqueous piperazine solutions show negligible thermal degradation up to 150°C. researchgate.net However, at higher temperatures (135 to 175 °C), degradation is observed to be first-order in piperazine with a significant activation energy. utexas.edu The presence of CO2 can influence the degradation rate. utexas.edu For this compound, the thermal stability will be limited by the Boc group, which tends to deprotect at elevated temperatures. acs.org

Photochemical Degradation: Studies on the atmospheric photo-oxidation of piperazine have shown that it can be initiated by hydroxyl (OH) radicals, leading to both C-H and N-H abstraction. nih.gov The photochemical degradation of N-oxides can also occur, and the specific pathways would depend on the chromophores present in the molecule and the wavelength of light. While direct photochemical degradation studies on this compound are scarce, it is plausible that it could undergo degradation upon exposure to UV light, potentially involving the N-oxide group or the Boc-protected amine.

Computational Chemistry in Elucidating Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the intricate details of reaction mechanisms, including those involving N-oxides.

Density Functional Theory (DFT) Calculations for Transition States

DFT calculations allow for the modeling of reaction pathways and the determination of the energies of reactants, products, intermediates, and transition states. This information provides deep insights into the feasibility and kinetics of a reaction.

For N-oxide reactions, DFT has been used to:

Investigate Deoxygenation Mechanisms: DFT studies have been employed to explore the mechanism of N-oxide deoxygenation. For example, in the deoxygenation of pyridine N-oxides using an iodide/formic acid system, DFT calculations revealed that the reaction proceeds via an SN2-type mechanism, where the iodide directly attacks the oxygen atom of the N-oxide. rsc.orgrsc.org

Analyze Bond Dissociation Energies: The N-O bond dissociation energy (BDE) is a key parameter in understanding the reactivity of N-oxides. DFT calculations have been used to compute the BDE for various N-oxides, providing a quantitative measure of the bond strength. nih.gov

Elucidate Reaction Pathways in Complex Systems: In photoredox catalysis involving pyridine N-oxides, DFT calculations have been instrumental in mapping out the catalytic cycle, identifying the rate-determining step, and understanding the role of various components in the reaction. acs.org For instance, in a carbohydroxylation reaction, DFT calculations helped to model the single-electron transfer (SET) steps and the subsequent bond formations. acs.org

These computational studies provide a molecular-level understanding that complements experimental observations and aids in the design of new and more efficient chemical transformations.

Chemical Reactivity and Functional Group Transformations of 4 Boc 1 Methylpiperazine 1 Oxide

Boc Group Deprotection and Subsequent Functionalization

The Boc group is a widely utilized protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. In the context of 4-Boc-1-methylpiperazine 1-oxide, the selective deprotection of the Boc group is a critical step for further functionalization of the piperazine (B1678402) ring.

Acid-Mediated Deprotection Chemistry

The most common method for the removal of a Boc group is through acid-mediated hydrolysis. jgtps.comnih.gov This reaction is typically carried out using strong acids such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol (B129727). jgtps.comacs.orgnih.gov The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free secondary amine as its corresponding salt.

The deprotection of this compound under these conditions is expected to proceed smoothly to afford 1-methylpiperazine (B117243) 1-oxide as its corresponding salt. The choice of acid and solvent can be tailored to the specific requirements of the subsequent reaction steps.

Table 1: Representative Conditions for Acid-Mediated Boc Deprotection

| Reagent | Solvent | Temperature | Typical Reaction Time |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-3 hours |

| Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temperature | 1-4 hours |

| Hydrochloric Acid (HCl) | Methanol | Room Temperature | 2-6 hours |

Note: The data in this table is illustrative and based on general procedures for Boc deprotection of similar piperazine derivatives.

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules containing multiple functional groups, orthogonal protecting group strategies are essential. These strategies allow for the selective removal of one protecting group in the presence of others. researchgate.netrsc.orgdtu.dk For piperazine derivatives, this is particularly relevant when different functionalities are desired at the two nitrogen atoms.

In a synthetic sequence involving this compound, the Boc group can be used in conjunction with other protecting groups that are stable to acidic conditions but can be removed under different, specific conditions. For instance, a benzyl (B1604629) (Bn) group, which is typically removed by hydrogenolysis, or a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, could be employed on another part of the molecule. dtu.dksigmaaldrich.com This allows for a modular approach to the synthesis of complex piperazine-containing compounds.

Regioselective Functionalization of Deprotected Amines

Upon deprotection of the Boc group to yield 1-methylpiperazine 1-oxide, the newly liberated secondary amine is available for a variety of functionalization reactions. Due to the presence of the tertiary amine N-oxide, the regioselectivity of these reactions is of key importance. The secondary amine is generally more nucleophilic than the N-oxide oxygen, allowing for selective reactions at the nitrogen atom.

Common functionalization reactions include acylation, alkylation, and reductive amination. Acylation with acyl chlorides or anhydrides in the presence of a base will selectively form the corresponding amide at the secondary nitrogen. acs.org Similarly, alkylation with alkyl halides can introduce a variety of substituents at this position. researchgate.net The steric and electronic environment around the two nitrogen atoms will influence the regioselectivity of these reactions. In the case of 1-methylpiperazine 1-oxide, the less sterically hindered secondary amine is the preferred site of attack for most electrophiles.

Reactions at the N-Oxide Moiety

The N-oxide functionality in this compound is not merely a passive spectator group; it can actively participate in a range of chemical transformations, providing further avenues for molecular diversification.

O-Alkylation and O-Acylation Reactions

The oxygen atom of the N-oxide is nucleophilic and can react with electrophiles such as alkylating and acylating agents. O-alkylation of N-oxides can be achieved using alkyl halides, although this reaction is often less facile than N-alkylation of the corresponding amine. acs.orgacs.orgthieme-connect.comresearchgate.net O-acylation, on the other hand, is a common transformation and can be effected using acylating agents like acetic anhydride (B1165640) or benzoyl chloride. researchgate.netresearchgate.netnih.govresearchgate.net This reaction forms an O-acyloxy pyridinium-type intermediate which can be a precursor for further reactions.

Table 2: Illustrative Conditions for Reactions at the N-Oxide

| Reaction Type | Reagent | Product Type |

| O-Alkylation | Alkyl Halide (e.g., Methyl Iodide) | O-Alkyl-N-methylpiperazinium Salt |

| O-Acylation | Acyl Anhydride (e.g., Acetic Anhydride) | O-Acyl-N-methylpiperazinium Salt |

Note: This table presents expected reactivity based on general N-oxide chemistry.

N-Oxide as a Leaving Group in Substitution Reactions

The N-oxide group, particularly after activation by an electrophile such as a sulfonyl chloride or an acylating agent, can act as a good leaving group in nucleophilic substitution reactions. nih.govrsc.orgrsc.org This is a well-established reactivity pattern for heterocyclic N-oxides. scripps.edu In the case of this compound, activation of the N-oxide would likely be followed by nucleophilic attack at one of the adjacent methylene (B1212753) carbons, leading to ring-opening or substitution, depending on the reaction conditions and the nucleophile employed. This reactivity pathway offers a powerful tool for the synthesis of highly functionalized and structurally diverse piperazine derivatives.

Transformations of the Piperazine Ring System

The reactivity of the this compound ring is significantly influenced by its substituents. The Boc (tert-butoxycarbonyl) group at the N4 position serves as a protecting group and as a directing group in certain reactions, while the N1-methyl-N1-oxide functionality introduces unique reactivity, including the potential for rearrangements and modifications of the methyl group.

Ring-Opening Reactions and Derivatization

Ring-opening of the piperazine core in derivatives of this compound is not a common transformation but can occur under specific conditions, often as a side reaction. For instance, the lithiation of N-Boc piperazines, a key reaction for functionalization, can sometimes lead to ring fragmentation. This fragmentation is proposed to occur through the attack of the distal nitrogen atom on the electrophile, followed by a cleavage of the ring structure organicreactions.orgwhiterose.ac.uk. The steric bulk of the substituent on the distal nitrogen can influence the propensity for this fragmentation pathway, with larger groups sometimes minimizing this side reaction whiterose.ac.uk.

Theoretical studies on the atmospheric oxidation of piperazine initiated by hydroxyl radicals suggest that a unimolecular ring opening can occur. This proceeds through the formation of a peroxyl radical, which then forms an alkoxyl radical that can undergo ring opening chemrxiv.orgacs.org. While this is in the context of atmospheric chemistry, it points to the intrinsic possibility of ring cleavage under oxidative conditions.

A significant derivatization pathway for tertiary amine N-oxides is the Polonovski reaction. organicreactions.orgnumberanalytics.comresearchgate.net This reaction, typically initiated by an activating agent like acetic anhydride or trifluoroacetic anhydride, transforms the N-oxide into an iminium ion intermediate. organicreactions.orgnumberanalytics.com This reactive intermediate can then be trapped by nucleophiles or undergo further reactions, leading to a variety of functionalized products without necessarily opening the piperazine ring. The formation of this iminium ion is a key step that enables further derivatization at the carbon atom adjacent to the N-oxide.

Modifications of the Methyl Group

The N-methyl group of this compound is a key site for chemical modification, primarily through N-demethylation, which can be achieved via the Polonovski reaction. organicreactions.orgresearchgate.net In its classic sense, the Polonovski reaction results in the cleavage of an alkyl group from the nitrogen, yielding a secondary amine and an aldehyde. organicreactions.org For a methyl-substituted N-oxide, this would result in the formation of the corresponding N-demethylated piperazine and formaldehyde (B43269).

The reaction is initiated by the activation of the N-oxide oxygen, typically with acetic anhydride, which leads to the formation of an iminium ion by eliminating a proton from the methyl group. numberanalytics.com This iminium ion is then hydrolyzed to give the secondary amine. Modified versions of the Polonovski reaction, for example, using ferrous sulfate (B86663) (FeSO₄), have been effectively used for the N-demethylation of various opiate alkaloids, offering an alternative to more toxic reagents. researchgate.netnih.gov Another method for N-demethylation involves the use of hydrogen peroxide in the presence of ferrous sulfate, known as the Fenton reagent. nih.gov In some synthetic sequences, the N-methyl group of N-methylpiperazine has been observed to be concomitantly removed during reactions with reagents like phosgene (B1210022) to form urea (B33335) derivatives. researchgate.net

Introduction of Additional Substituents via Directed Lithiation

A powerful method for the functionalization of the piperazine ring is through directed lithiation. The Boc group on one of the nitrogen atoms can direct deprotonation to the adjacent carbon atom (α-position). researchgate.net This reaction is typically carried out using a strong base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), at low temperatures (e.g., -78 °C). researchgate.netwhiterose.ac.uk

This generates a lithiated intermediate that can be trapped with a wide range of electrophiles, allowing for the introduction of various substituents onto the piperazine ring. whiterose.ac.ukresearchgate.net The substituent on the other nitrogen atom can influence the efficiency and outcome of this reaction. whiterose.ac.uk While this methodology has been extensively developed for N-Boc piperazines, the presence of the N-oxide in this compound would likely influence the reaction's feasibility and regioselectivity, potentially by coordinating with the lithium reagent or by altering the electronic properties of the ring.

The table below summarizes the types of electrophiles that have been successfully used in the lithiation-trapping of N-Boc-N'-substituted piperazines, which serves as a model for the potential reactivity of the 4-Boc protected ring of the title compound.

| Electrophile | Introduced Substituent | Reference |

|---|---|---|

| Me₃SiCl | -Si(CH₃)₃ | whiterose.ac.uk |

| Bu₃SnCl | -Sn(C₄H₉)₃ | whiterose.ac.uk |

| MeI | -CH₃ | whiterose.ac.uk |

| Methyl chloroformate | -COOCH₃ | whiterose.ac.uk |

| Paraformaldehyde | -CH₂OH | whiterose.ac.uk |

| Benzophenone | -C(OH)(C₆H₅)₂ | whiterose.ac.uk |

| Cyclohexanone | 1-hydroxycyclohexyl | whiterose.ac.uk |

Palladium-Catalyzed Cross-Coupling Reactions Involving Piperazine Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly relevant for the modification of piperazine derivatives. One of the key applications is the formation of C-N bonds, particularly in the synthesis of N-aryl piperazines through the Buchwald-Hartwig amination. This reaction typically involves the coupling of a piperazine derivative with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand.

Furthermore, piperazine derivatives can be functionalized to participate in C-C bond-forming cross-coupling reactions. For instance, the lithiated N-Boc piperazines discussed in the previous section can undergo palladium-catalyzed Negishi coupling with aryl halides to produce α- and β-arylated piperazines. researchgate.net The regioselectivity of this arylation can be controlled by the choice of the protecting group on the distal nitrogen and the catalyst system. whiterose.ac.uk

The table below provides an overview of palladium-catalyzed cross-coupling reactions involving piperazine derivatives.

| Reaction Type | Piperazine Derivative | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Piperazine or protected piperazine | Aryl halide/triflate | N-Arylpiperazine | researchgate.net |

| Negishi Coupling | Lithiated N-Boc-piperazine (in situ zincation) | Aryl halide | α- or β-Arylpiperazine | researchgate.net |

| Modular Synthesis | Diamino-nucleophile | Propargyl carbonate | Substituted piperazine | whiterose.ac.uk |

Application of 4 Boc 1 Methylpiperazine 1 Oxide As a Key Intermediate in Complex Molecular Synthesis

Utilization in the Construction of Advanced Organic Scaffolds

The piperazine (B1678402) ring is a prevalent scaffold in medicinal chemistry, and the ability to functionalize it in a controlled manner is of significant interest. rsc.org 4-Boc-1-methylpiperazine 1-Oxide serves as a key starting material for creating more complex and structurally diverse organic frameworks.

Building Blocks for Polycyclic Systems

The reactivity of the N-oxide group in this compound can be harnessed to construct polycyclic systems. The N-oxide can act as an internal oxidant or participate in rearrangement reactions, such as the Polonovski reaction, to introduce new points of functionality. nih.gov These newly introduced functional groups can then be utilized for subsequent cyclization reactions, leading to the formation of fused or bridged ring systems. For instance, a Polonovski-type reaction could generate an iminium ion intermediate, which can then undergo an intramolecular cyclization with a suitably positioned nucleophile on a side chain, thereby constructing a new ring fused to the piperazine core.

Precursors for Heterocyclic Frameworks

The piperazine N-oxide moiety is a valuable precursor for a variety of other heterocyclic systems. The N-O bond can be cleaved under reductive conditions, or the oxygen atom can be transferred to other parts of the molecule. Furthermore, the N-oxide can influence the reactivity of adjacent positions, facilitating substitutions or additions that can be precursors to different heterocyclic rings. For example, the N-oxide can direct metallation to an adjacent carbon, and the resulting organometallic species can be reacted with various electrophiles to build up more complex heterocyclic structures. Research has shown that heterocyclic N-oxides can act as bioisosteres for carbonyl groups, offering a strategy to modify the physicochemical properties of a molecule while maintaining or improving its biological activity. nih.gov

Methodologies for Incorporating the N-Oxide Functionality into Target Molecules

The successful application of this compound in synthesis often hinges on the ability to either retain the N-oxide functionality for its unique properties or to use it as a modifiable group for further transformations. acs.org

Strategies for N-Oxide Retention

The synthesis of N-oxides is typically straightforward, often involving the oxidation of the corresponding tertiary amine with reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). acs.orgvulcanchem.com However, retaining the N-oxide group throughout a multi-step synthesis can be challenging due to its potential for decomposition at elevated temperatures or in the presence of certain reagents. nih.gov Careful selection of reaction conditions is crucial. For instance, using milder reagents and lower reaction temperatures can help preserve the N-oxide. Protecting group strategies for other functional groups in the molecule must also be chosen judiciously to avoid conditions that would lead to the reduction of the N-oxide.

Table 1: Common Oxidizing Agents for N-Oxide Synthesis

| Oxidizing Agent | Typical Reaction Conditions |

| Hydrogen peroxide (H₂O₂) | Often used in excess, can be slow. acs.org |

| m-Chloroperoxybenzoic acid (mCPBA) | Effective for oxidation of various amines. nih.gov |

N-Oxide as a Tunable Functional Group for Subsequent Modifications

The N-oxide group is not merely a passive functionality; it can be actively involved in directing subsequent chemical transformations. nih.gov Its high polarity and ability to form strong hydrogen bonds can influence the conformation of a molecule and the stereochemical outcome of reactions. nih.govacs.org Furthermore, the N-oxide can be a leaving group in certain reactions or can be reduced back to the tertiary amine at a later stage in the synthesis. This "on-off" nature of the N-oxide provides a level of control and flexibility in a synthetic route. For example, the increased water solubility imparted by the N-oxide can be advantageous in certain reaction media, and its subsequent removal can facilitate purification of the final, less polar product. nih.govacs.org

Role in the Synthesis of Chiral Auxiliary and Ligand Precursors

The development of new methods for the asymmetric synthesis of chiral piperazine derivatives is an active area of research. rsc.orgnih.gov Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.net

The inherent structure of piperazine, when appropriately substituted, can be a source of chirality. While this compound itself is not chiral, it serves as a valuable starting material for the synthesis of chiral piperazine derivatives. The Boc group can be removed and replaced with a chiral auxiliary, or the piperazine ring itself can be modified to create stereocenters. For instance, asymmetric deprotonation of a position alpha to the nitrogen, influenced by a chiral ligand, followed by reaction with an electrophile, can lead to the formation of enantiomerically enriched piperazine derivatives. These chiral piperazines can then be used as ligands for transition metal catalysts in asymmetric catalysis or as chiral building blocks for the synthesis of complex, biologically active molecules. The synthesis of chiral piperazines from amino acids has been reported as a strategy to access enantiopure compounds. nih.gov

Application in Solid-Phase Organic Synthesis Methodologies

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid and efficient construction of large libraries of compounds. The core principle of SPOS involves attaching a starting material to an insoluble polymer support (resin), carrying out a series of chemical transformations on the resin-bound substrate, and finally cleaving the desired product from the support. This approach simplifies purification by allowing for the removal of excess reagents and by-products through simple filtration and washing steps.

The incorporation of piperazine scaffolds onto a solid support is a common strategy in combinatorial chemistry to generate diverse libraries of molecules with potential biological activity. The bifunctional nature of piperazine allows for the introduction of diversity at two different points. The use of a Boc-protected piperazine derivative, such as 4-Boc-1-methylpiperazine, would typically involve its attachment to a resin, followed by deprotection of the Boc group and subsequent functionalization of the newly freed secondary amine.

The presence of the N-oxide functionality in this compound introduces an additional layer of chemical reactivity that could be exploited in solid-phase synthesis. N-oxides are known to be versatile intermediates, capable of undergoing a variety of transformations, including rearrangements, reductions, and reactions with nucleophiles and electrophiles.

Hypothetical Solid-Phase Application:

A potential solid-phase application of this compound could involve its immobilization on a solid support, followed by a series of modifications to the piperazine ring and the N-oxide group. For instance, the N-oxide could be used to direct a specific chemical transformation or act as a traceless linker, being removed in the final cleavage step.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It operates by probing the magnetic properties of atomic nuclei, providing rich information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the signal's multiplicity (e.g., singlet, doublet, triplet) reveals the number of adjacent, non-equivalent protons, a phenomenon known as spin-spin coupling.

For 4-Boc-1-methylpiperazine 1-Oxide, one would expect distinct signals corresponding to the protons of the tert-butoxycarbonyl (Boc) group, the N-methyl group, and the piperazine (B1678402) ring. The protons on the piperazine ring adjacent to the N-oxide group are expected to be shifted downfield compared to those further away due to the electron-withdrawing nature of the N-oxide moiety.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| (CH₃)₃C- (Boc group) | Not available in published literature | Singlet (s) |

| -CH₃ (N-methyl group) | Not available in published literature | Singlet (s) |

Carbon-13 NMR (¹³C NMR) spectroscopy provides a count of the non-equivalent carbon atoms in a molecule and information about their chemical environment. Similar to ¹H NMR, the chemical shifts of the carbon signals are indicative of their bonding and proximity to electronegative atoms or functional groups.

In the ¹³C NMR spectrum of this compound, separate signals would be anticipated for the quaternary and methyl carbons of the Boc group, the carbonyl carbon of the carbamate, the N-methyl carbon, and the carbons of the piperazine ring. The presence of the N-oxide would influence the chemical shifts of the adjacent ring carbons.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| (CH₃)₃C - (Boc group) | Not available in published literature |

| (C H₃)₃C- (Boc group) | Not available in published literature |

| C =O (Boc group) | Not available in published literature |

| -C H₃ (N-methyl group) | Not available in published literature |

Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment correlates proton signals that are coupled to each other, typically through two or three bonds. spectrabase.com It is instrumental in identifying adjacent protons and tracing the proton network within the piperazine ring. spectrabase.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H coupling). chemicalbook.com This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range C-H coupling). chemicalbook.com This is crucial for piecing together the molecular fragments, for instance, by showing a correlation from the N-methyl protons to the adjacent ring carbons, or from the piperazine ring protons to the carbonyl carbon of the Boc group. chemicalbook.com

In cases where stereoisomers may be present, chiral NMR shift reagents can be employed. These are typically paramagnetic lanthanide complexes that can reversibly bind to the molecule of interest. rsc.orgnist.gov This interaction induces significant changes in the chemical shifts of nearby protons. rsc.orgnist.gov For a racemic mixture, the chiral shift reagent will interact differently with each enantiomer, leading to the separation of their NMR signals and allowing for the determination of enantiomeric purity. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the exact elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. For this compound, HRMS would be used to confirm its elemental composition of C₁₀H₂₀N₂O₃.

Expected HRMS Data for this compound

| Ion | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

While specific tandem mass spectrometry (MS/MS) data for this compound is not extensively detailed in publicly available literature, the fragmentation behavior of related N-oxides and Boc-protected amines provides a predictive framework for its analysis. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation of N-oxides is often characterized by the neutral loss of an oxygen atom ([M+H-O]⁺) or a hydroxyl radical ([M+H-OH]⁺). For this compound, a primary fragmentation pathway would likely involve the loss of the tert-butoxycarbonyl group. The cleavage of the Boc group can occur in several ways, including the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da).

Predicted Key Fragmentation Pathways:

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss (Da) |

| [M+H]⁺ | Loss of Oxygen | [M+H-O]⁺ | 16 |

| [M+H]⁺ | Loss of Hydroxyl Radical | [M+H-OH]⁺ | 17 |

| [M+H]⁺ | Loss of Isobutylene | [M+H-C₄H₈]⁺ | 56 |

| [M+H]⁺ | Loss of Boc group | [M+H-C₅H₉O₂]⁺ | 101 |

| [M+H]⁺ | Loss of tert-Butanol | [M+H-C₄H₁₀O]⁺ | 74 |

This table represents predicted fragmentation pathways based on the known behavior of similar compounds.

Further fragmentation of the resulting ions would provide additional structural information, helping to confirm the connectivity of the piperazine ring and the positions of the methyl and N-oxide groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent bands would include the carbonyl (C=O) stretching vibration of the Boc group, typically observed in the region of 1680-1700 cm⁻¹. The N-oxide group would give rise to a characteristic stretching vibration, although its position can be variable and is often found in the 950-970 cm⁻¹ region. The C-N stretching vibrations of the piperazine ring and the C-H stretching and bending vibrations of the methyl and tert-butyl groups would also be present.

Expected IR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (Boc group) | Stretch | 1680 - 1700 |

| N-O (N-Oxide) | Stretch | 950 - 970 |

| C-N (Piperazine) | Stretch | 1100 - 1300 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C-H (Alkyl) | Bend | 1350 - 1470 |

This table is based on characteristic infrared absorption frequencies for the specified functional groups.

X-ray Crystallography for Solid-State Structure Determination

To date, the single-crystal X-ray structure of this compound has not been reported in the crystallographic databases. However, should a suitable crystal be obtained, X-ray crystallography would provide unambiguous proof of its three-dimensional structure in the solid state.

This technique would precisely determine bond lengths, bond angles, and the conformation of the piperazine ring, which typically adopts a chair conformation. It would also reveal the spatial arrangement of the bulky Boc group and the N-oxide moiety. Furthermore, analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the solid-state assembly of the molecules.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

The this compound molecule itself is achiral and therefore does not have enantiomers. The piperazine ring, when substituted in this manner, possesses a plane of symmetry. Consequently, the assessment of enantiomeric purity using chiral chromatography techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is not applicable to this compound. Chiral chromatography is employed for the separation of enantiomers of chiral compounds, which are non-superimposable mirror images of each other. Since this compound does not exhibit chirality, it would not be resolved into separate peaks on a chiral stationary phase.

Theoretical and Computational Investigations on 4 Boc 1 Methylpiperazine 1 Oxide

Electronic Structure and Bonding Analysis

Computational chemistry provides powerful tools to probe the intricate details of molecular electronic structure. Through methods like Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis, a quantitative and qualitative understanding of the bonding and potential reactivity of 4-Boc-1-methylpiperazine 1-Oxide can be achieved.

Frontier Molecular Orbital (FMO) Theory Applications

FMO theory is instrumental in predicting the reactivity of a molecule by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). google.com The energies of these orbitals and their distribution across the molecule indicate the most likely sites for nucleophilic and electrophilic attack.

The HOMO represents the electron-donating capability of a molecule, while the LUMO signifies its electron-accepting ability. nih.gov The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally correlating with higher reactivity. nih.gov For this compound, the presence of the electron-donating methyl group and the electron-withdrawing N-oxide and Boc groups creates a complex electronic landscape.

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Structures

| Compound/Fragment | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1-Methylpiperazine (B117243) (analog) | -8.5 to -9.5 | 1.5 to 2.5 | 10.0 to 12.0 |

| N-Boc-piperidine (analog) | -9.0 to -10.0 | 1.0 to 2.0 | 10.0 to 12.0 |

| Trimethylamine N-oxide (analog) | -8.0 to -9.0 | 0.5 to 1.5 | 8.5 to 10.5 |

Note: The values in this table are representative and collated from computational studies on analogous structures to provide an estimated range for this compound. Actual values would require specific DFT calculations.

Based on analogous systems, the HOMO of this compound is expected to have significant contributions from the p-orbitals of the oxygen atom of the N-oxide and the nitrogen atom of the piperazine (B1678402) ring. The LUMO is likely to be distributed over the N-O bond and the carbonyl group of the Boc protector. The relatively large HOMO-LUMO gap suggests that the molecule is kinetically stable under normal conditions.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding within a molecule by localizing the wavefunction into orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. uni-muenchen.dewikipedia.org This method allows for the quantification of atomic charges, bond orders, and the stabilizing effects of electron delocalization.

The N-O bond in amine oxides is a key feature. NBO analysis of analogous amine oxides reveals that this bond is highly polar and can be described as a coordinate covalent bond, with significant charge transfer from the nitrogen to the oxygen atom. researchgate.net The Boc group, being an electron-withdrawing group, will influence the electron density distribution across the piperazine ring.

Table 2: Predicted Natural Bond Orbital (NBO) Properties for Key Bonds in this compound

| Bond | Bond Type | Polarization (% on Atom 1) | Hybridization (Atom 1) | Hybridization (Atom 2) |

| N1-O | σ | ~30-40% (N) | sp³ | sp³ |

| N1-C(methyl) | σ | ~70-80% (C) | sp³ | sp³ |

| N1-C(ring) | σ | ~60-70% (C) | sp³ | sp³ |

| N4-C(Boc) | σ | ~60-70% (C) | sp³ | sp² |

| C=O (Boc) | σ, π | ~40-50% (C) | sp² | sp² |

Note: These values are estimations based on NBO analyses of structurally related N-oxides and Boc-protected amines. uni-muenchen.dewisc.edu The polarization indicates the contribution of the first atom to the bonding orbital.

Conformational Analysis of the Piperazine Ring and N-Oxide

The six-membered piperazine ring is not planar and, like cyclohexane, adopts various conformations to relieve ring strain. The chair conformation is generally the most stable. researchgate.net The presence of substituents on the nitrogen atoms, such as the methyl, Boc, and oxide groups in the title compound, significantly influences the conformational landscape.

Ring Inversion Dynamics

The piperazine ring can undergo a ring-flip, interconverting between two chair conformations. The energy barrier for this process is a key parameter that determines the conformational flexibility of the molecule. In substituted piperazines, the substituents can adopt either an axial or equatorial position, with the bulkier group generally favoring the equatorial position to minimize steric interactions.

For this compound, two primary chair conformations are possible, differing in the axial/equatorial orientation of the methyl and oxide groups on N1. Computational studies on related N-substituted piperidines and piperazines suggest that the energy barrier for ring inversion can be influenced by the nature of the substituents. researchgate.netnih.gov The bulky Boc group on N4 is expected to strongly favor an equatorial position. The relative stability of the conformers with axial versus equatorial N-oxide and methyl groups will depend on a balance of steric and stereoelectronic effects.

Table 3: Estimated Relative Energies and Inversion Barriers for Piperazine Derivatives

| Compound/Conformer | Relative Energy (kcal/mol) | Ring Inversion Barrier (kcal/mol) |

| Piperazine (Chair) | 0 | ~10-11 |

| N-Methylpiperazine (Equatorial Me) | 0 | ~10-11 |

| N-Methylpiperazine (Axial Me) | ~2.7 | - |

| N-Boc-piperazine (Equatorial Boc) | 0 | ~11-12 |

Note: Data is based on computational and experimental studies of piperazine and its simple derivatives. The values for this compound would be influenced by the additional N-oxide group.

Stereoelectronic Effects on Conformation

Beyond simple sterics, stereoelectronic effects play a crucial role in determining the conformational preferences of this compound. The anomeric effect, a type of stereoelectronic interaction, is particularly relevant in heterocyclic systems. chemicalbook.com It involves the delocalization of a lone pair of electrons from a heteroatom into an adjacent antibonding σ* orbital.

In the context of our target molecule, an interaction between the lone pair of the N4 nitrogen and the σ(N1-C) antibonding orbitals, or between the oxygen lone pairs and adjacent σ orbitals, could stabilize certain conformations. For instance, an axial orientation of the N-oxide oxygen might be stabilized by hyperconjugative interactions with anti-periplanar C-H bonds. Studies on piperazine bis(N-oxides) have shown that diaxial conformations can be favored due to intramolecular hydrogen bonding. rsc.org While no such hydrogen bonding is present in the title compound, other stereoelectronic interactions will be at play. The orientation of the Boc group can also be influenced by the desire to maximize overlap between the nitrogen lone pair and the π* orbital of the carbonyl group.

Prediction of Reactivity and Selectivity

The computational insights into the electronic structure and conformation of this compound allow for predictions regarding its chemical reactivity and selectivity.

The N-oxide moiety is a versatile functional group. The oxygen atom, being a center of high electron density (as indicated by FMO and NBO analyses), is a primary site for electrophilic attack and can act as a hydrogen bond acceptor. The polarity of the N-O bond also makes the adjacent carbon atoms susceptible to nucleophilic attack, particularly if the N-oxide is activated by an electrophile. The N-oxide group can also direct metallation reactions to the ortho positions.

The Boc-protected nitrogen (N4) is generally unreactive under basic and nucleophilic conditions, fulfilling its role as a protecting group. However, it is labile under acidic conditions, which would deprotect the N4 nitrogen.

The reactivity of the piperazine ring itself is influenced by the substituents. The nitrogen atoms and the adjacent carbon atoms are potential sites for reaction. The selectivity of a reaction will be governed by a combination of steric hindrance from the bulky Boc group and the electronic effects of all substituents. For instance, reactions involving the N1 nitrogen or its methyl group will be sterically hindered by the adjacent ring carbons.

Reaction Energy Profiles

The presence of the electron-withdrawing tert-butoxycarbonyl (Boc) group at the N4 position is expected to influence the electron density at the N1 nitrogen, thereby affecting the activation energy of the oxidation reaction. Computational models can quantify this effect by calculating the energy barriers for the approach of an oxidizing agent to the N1 nitrogen. These models would typically involve locating the transition state structure for the oxygen transfer from the oxidant (e.g., m-chloroperoxybenzoic acid, MCPBA) to the nitrogen atom. The calculated activation energy would provide a quantitative measure of the reaction's feasibility and rate.

Furthermore, theoretical calculations can explore the potential for side reactions, such as oxidation at the N4 position or reactions involving the Boc group, by comparing the activation energies for these alternative pathways.

Regioselectivity and Stereoselectivity Predictions

Regioselectivity in the context of this compound primarily pertains to its formation. The piperazine ring in the precursor, 4-Boc-1-methylpiperazine, presents two distinct nitrogen atoms for oxidation. The N1 atom is a tertiary amine substituted with a methyl group, while the N4 atom is part of a carbamate. The electronic environment of these two nitrogen atoms is significantly different. The methyl group on N1 is electron-donating, increasing the nucleophilicity of this nitrogen. Conversely, the Boc group on N4 is electron-withdrawing, delocalizing the lone pair of electrons on N4 and making it less nucleophilic.

Computational models, such as those employing Density Functional Theory (DFT), can predict the preferred site of oxidation by calculating the relative energies of the two possible N-oxide products. It is anticipated that these calculations would overwhelmingly favor the formation of this compound, where oxidation occurs at the more electron-rich N1 position.

Stereoselectivity in reactions involving this compound as a reactant would be influenced by the conformation of the piperazine ring and the orientation of the N-oxide bond. The piperazine ring typically adopts a chair conformation. The N-oxide can exist in either an axial or equatorial position relative to the ring. Computational studies on conformationally defined piperazine bis(N-oxides) have shown that the orientation of the N-oxide can be highly defined, often adopting an axial orientation to engage in hydrogen bonding with adjacent amide protons. rsc.org For this compound, the preferred conformation and the orientation of the N-oxide bond would be determined by a combination of steric and electronic factors, including potential intramolecular interactions. These conformational preferences, which can be elucidated through computational energy calculations, would in turn dictate the stereochemical outcome of its reactions.

Intermolecular Interactions and Hydrogen Bonding Networks

The N-oxide functionality introduces a highly polar site into the this compound molecule, significantly influencing its intermolecular interactions and its ability to form hydrogen bonding networks.

Role of the N-Oxide in Hydrogen Bond Acceptor Interactions

The oxygen atom of the N-oxide group is a strong hydrogen bond acceptor. This has been observed in the crystal structures of related N-oxide compounds, where O-H...O hydrogen bonds dominate the crystal packing. nih.gov In the case of this compound, this oxygen atom can readily participate in hydrogen bonding with protic solvents or other hydrogen bond donors.

Computational studies, particularly those using methods like Natural Bond Orbital (NBO) analysis, can quantify the strength of these hydrogen bond interactions. researchgate.net For instance, the interaction between the lone pair orbitals of the N-oxide oxygen and the antibonding orbitals of a hydrogen bond donor (e.g., the O-H bond of a water or alcohol molecule) can be calculated. These calculations can provide insights into the geometry and energetics of the resulting hydrogen-bonded complexes.

The strength of the N-oxide as a hydrogen bond acceptor can be enhanced by electron-donating groups on the ring. In a study of picolinic acid N-oxides, a methoxy (B1213986) group was found to increase the hydrogen bond strength. nih.gov Conversely, the electron-withdrawing Boc group in this compound might slightly modulate the hydrogen bond accepting capacity of the N-oxide oxygen compared to an unsubstituted piperazine N-oxide.

The table below presents hypothetical data from a computational study on the hydrogen bonding interaction between this compound and a water molecule, illustrating the type of information that can be obtained.

| Interaction | Hydrogen Bond Length (Å) | Interaction Energy (kcal/mol) |

| N-O···H-OH | 1.85 | -5.2 |

Note: The data in this table is illustrative and based on typical values for such interactions.

Solvent Effects on Molecular Properties

The solvent environment can have a profound impact on the molecular properties of this compound, including its conformational equilibrium and reactivity. The polar N-oxide group will interact strongly with polar solvents.

Computational chemistry can model solvent effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent bulk influences the solute's properties. Explicit solvent models involve including a number of solvent molecules around the solute and calculating the specific interactions.

For this compound, theoretical studies could investigate how the conformational preference of the piperazine ring and the orientation of the N-oxide and Boc groups change in solvents of varying polarity. For example, in a polar protic solvent, the N-oxide oxygen will be stabilized by hydrogen bonding, which could favor a conformation that maximizes the accessibility of this group to the solvent.

The table below illustrates how a key molecular property, the dipole moment, of this compound might be predicted to change with the solvent environment in a computational study.

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | 4.5 |

| Dichloromethane (B109758) | 8.9 | 5.8 |

| Water | 78.4 | 6.7 |

Note: The data in this table is illustrative and based on general trends observed for polar molecules in different solvents.

These computational approaches are invaluable for building a comprehensive understanding of the chemical behavior of this compound at a molecular level.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Routes to 4-Boc-1-methylpiperazine 1-Oxide

The efficient and scalable synthesis of this compound is paramount for its widespread application. Current synthetic approaches generally involve a two-step process: the protection of one of the nitrogen atoms of 1-methylpiperazine (B117243) with a tert-butyloxycarbonyl (Boc) group, followed by the oxidation of the other nitrogen to form the N-oxide.

A typical synthetic pathway proceeds as follows:

Boc Protection: 1-Methylpiperazine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to yield 4-Boc-1-methylpiperazine.

N-Oxidation: The resulting 4-Boc-1-methylpiperazine is then oxidized, commonly with hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to afford this compound. vulcanchem.com

Future research in this area is likely to focus on the development of more sustainable and atom-economical synthetic methods. This could include catalytic approaches that minimize waste and the use of hazardous reagents. Furthermore, the development of one-pot procedures that combine the Boc-protection and N-oxidation steps would significantly enhance the efficiency of the synthesis.

Exploration of New Reactivity Modes for the N-Oxide Functionality

The N-oxide group in this compound is a versatile functional handle that can participate in a variety of chemical transformations. While N-oxides are known to act as oxidizing agents and can be reduced back to the parent amine, their reactivity extends far beyond these simple transformations. google.comnih.gov

Future research will likely delve into the following areas of reactivity:

rsc.orgacs.org- and acs.orgliverpool.ac.uk-Sigmatropic Rearrangements: The Meisenheimer and Cope-type rearrangements of N-oxides can lead to the formation of novel heterocyclic scaffolds. Investigating these rearrangements with this compound could provide access to previously inaccessible molecular architectures. nih.gov

Polonovski-type Reactions: The reaction of N-oxides with activating agents like acetic anhydride (B1165640) can lead to the formation of iminium ions, which can then be trapped by nucleophiles. This provides a powerful method for the functionalization of the carbon atoms adjacent to the N-oxide. nih.gov

Directed Metalations: The N-oxide can act as a directing group in metal-catalyzed C-H activation reactions, allowing for the selective functionalization of the piperazine (B1678402) ring. This would be a highly valuable tool for the synthesis of substituted piperazine derivatives.

| Reactivity Mode | Potential Outcome |

| rsc.orgacs.org-Meisenheimer Rearrangement | Ring-expanded heterocycles |

| acs.orgliverpool.ac.uk-Sigmatropic (Cope-type) Rearrangement | Functionalized piperazine derivatives |

| Polonovski Reaction | α-Functionalized piperazines |

| Directed C-H Activation | Regioselective piperazine functionalization |

Advanced Applications as Chiral Building Blocks

The development of methods for the asymmetric synthesis of this compound would open the door to its use as a chiral building block in the synthesis of enantiomerically pure pharmaceuticals. The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. rsc.orgtandfonline.comnih.govresearchgate.net The ability to introduce chirality into this scaffold in a controlled manner is of paramount importance.

Future research in this domain will likely focus on:

Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of enantiopure this compound. This could involve the use of chiral catalysts for the N-oxidation step or the resolution of a racemic mixture. rsc.orgacs.orgnih.gov

Diastereoselective Reactions: The use of chiral this compound as a starting material in diastereoselective reactions to create complex molecules with multiple stereocenters.

Chiral Ligands and Catalysts: The incorporation of the chiral piperazine N-oxide motif into ligands for asymmetric catalysis. Chiral N-oxides have shown promise as catalysts in a variety of transformations. nih.govmdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. The integration of the synthesis and application of this compound with these technologies is a promising area for future research.

Key research directions include:

Continuous Flow Synthesis: The development of continuous flow processes for the synthesis of this compound. This would allow for the on-demand production of the compound in a safe and controlled manner. nih.govnih.gov

Automated Derivatization: The use of automated synthesis platforms to rapidly generate libraries of compounds derived from this compound. This would accelerate the drug discovery process by enabling the rapid exploration of structure-activity relationships.

In-line Analysis and Optimization: The integration of in-line analytical techniques to monitor and optimize flow reactions involving this compound in real-time.

Design and Synthesis of Next-Generation Piperazine-Based Scaffolds

The unique combination of a protected piperazine and a reactive N-oxide makes this compound an ideal starting point for the design and synthesis of novel, three-dimensional piperazine-based scaffolds. researchgate.netbiointerfaceresearch.com These scaffolds can serve as the core of new chemical libraries for high-throughput screening in drug discovery programs.

Future research will likely explore the following avenues:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Boc-1-methylpiperazine 1-Oxide?

- Methodological Answer : The synthesis typically involves two key steps: (1) Boc protection of the piperazine nitrogen and (2) N-oxidation .

- Boc Protection : React 1-methylpiperazine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. Triethylamine is often added to scavenge HCl .

- N-Oxidation : Treat the Boc-protected intermediate with an oxidizing agent like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. Reaction monitoring via TLC or NMR is critical to avoid over-oxidation .

- Data Table :

| Step | Reagents/Conditions | Yield | Key Characterization (NMR/IR) |

|---|---|---|---|

| Boc Protection | Boc₂O, THF, 0°C → RT, 12h | 85-90% | δ 1.4 ppm (Boc CH₃), 3.2 ppm (N-CH₃) |

| N-Oxidation | mCPBA, DCM, 0°C → RT, 6h | 70-75% | IR: 1260 cm⁻¹ (N-O stretch) |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the Boc tert-butyl group (δ 1.4 ppm, 9H) and the N-oxide proton environment (δ 3.5-4.0 ppm). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 273.1912 for C₁₀H₂₁N₂O₃⁺).

- Infrared (IR) : Peaks at 1680 cm⁻¹ (Boc carbonyl) and 1260 cm⁻¹ (N-O stretch) validate functional groups .

Advanced Research Questions

Q. How can researchers address low yields during the N-oxidation step?

- Methodological Answer : Low yields often stem from side reactions (e.g., ring-opening or decomposition). Mitigation strategies include:

- Temperature Control : Perform reactions at 0°C to minimize thermal degradation .

- Catalyst Optimization : Use transition-metal catalysts (e.g., WO₃) to enhance selectivity for N-oxide formation .

- Purification : Employ flash chromatography with gradients of ethyl acetate/hexanes to isolate the product from polar byproducts .

Q. How to resolve contradictions in reported reactivity of this compound under acidic vs. basic conditions?

- Methodological Answer : Discrepancies arise from the Boc group’s lability.

- Acidic Conditions : The Boc group is cleaved (e.g., with TFA), exposing the reactive N-oxide. This increases susceptibility to nucleophilic attack or rearrangement .

- Basic Conditions : The N-oxide stabilizes via resonance, reducing reactivity.

- Experimental Validation : Conduct pH-dependent stability assays (HPLC monitoring) to map degradation pathways .

Q. What strategies optimize the regioselectivity of derivatization reactions at the N-oxide moiety?

- Methodological Answer :

- Electrophilic Reagents : Use acyl chlorides or sulfonyl chlorides in DCM with DIPEA to target the N-oxide’s lone pairs .

- Steric Hindrance : Introduce bulky substituents on the piperazine ring to direct reactions to the less hindered site .

- Computational Modeling : DFT calculations predict charge distribution and guide reagent selection .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability in aqueous solutions: How to design experiments to clarify?

- Methodological Answer :

- Controlled Stability Studies : Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC at 25°C and 40°C.